Bandrowski's base
Overview
Description
Bandrowski’s base is a chemical compound that has garnered significant attention due to its role in hair dyeing processes. It is formed through the oxidative polymerization of para-phenylenediamine, a common ingredient in hair dyes. The compound was first discovered in 1889 and has since been the subject of extensive research, particularly in the field of cosmetic chemistry .
Mechanism of Action
Target of Action
Bandrowski’s base, an oxidized trimer of p-phenylenediamine (PPD), is primarily used in the hair dye industry . It reacts preferentially with modifiers during the hair coloring process .
Mode of Action
Bandrowski’s base is formed during the coloring process by the coupling of p-phenylenediamine (PPD) in the presence of an oxidizing agent under alkaline conditions . The formation of Bandrowski’s base is promoted by a higher pH value (i.e., >9.0) .
Biochemical Pathways
The formation of Bandrowski’s base involves the oxidation of p-phenylenediamine (PPD). This process is part of the complex chemical reactions that occur during hair coloration . The rate-controlling step involves electrophilic attack by protonated benzoquinone di-imine on neutral p-phenylenediamine .
Pharmacokinetics
It is known that the compound is formed in situ during the hair dyeing process and reacts with the hair fibers .
Result of Action
The primary result of Bandrowski’s base action is the change in hair color. It reacts with modifiers to form colored compounds, which gradually rise during the hair dyeing process . It’s important to note that some hair dyes can cause allergic reactions or sensitization, resulting in skin irritation and hair loss .
Action Environment
The formation and action of Bandrowski’s base are influenced by environmental factors such as pH and the presence of an oxidizing agent. A higher pH value promotes the formation of Bandrowski’s base . Additionally, the presence of other compounds, such as the antifungal/antidandruff agent clotrimazole, can lead to the formation of a cocrystal, potentially leading to new commercially important formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bandrowski’s base is typically synthesized through the oxidation of para-phenylenediamine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction involves the formation of intermediate compounds, which subsequently polymerize to form Bandrowski’s base .
Industrial Production Methods: In industrial settings, the production of Bandrowski’s base involves controlled oxidation processes to ensure the formation of the desired compound while minimizing the production of unwanted byproducts. The reaction conditions, including temperature, pH, and the concentration of reactants, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bandrowski’s base primarily undergoes oxidative reactions. It can also participate in substitution reactions, particularly in the presence of nucleophiles .
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize para-phenylenediamine to form Bandrowski’s base.
Nucleophiles: Various nucleophiles can react with Bandrowski’s base, leading to substitution reactions.
Major Products: The primary product of the oxidation of para-phenylenediamine is Bandrowski’s base. depending on the reaction conditions, other byproducts such as benzoquinone diimine may also be formed .
Scientific Research Applications
Bandrowski’s base has several applications in scientific research:
Cosmetic Chemistry: It is extensively studied for its role in hair dyeing processes.
Analytical Chemistry: The compound is used as a model to study oxidative polymerization reactions and to develop analytical techniques for detecting similar compounds.
Comparison with Similar Compounds
Bandrowski’s base is unique due to its specific formation pathway and its role in hair dyeing. Similar compounds include:
Para-phenylenediamine: The precursor to Bandrowski’s base, used in various dyeing processes.
Para-toluenediamine: A ring-methylated analogue of para-phenylenediamine, also used in hair dyes.
Benzoquinone diimine: An intermediate formed during the oxidation of para-phenylenediamine, which can further react to form Bandrowski’s base.
These compounds share similar chemical properties and reactivity but differ in their specific applications and the nature of the products they form.
Properties
IUPAC Name |
3,6-bis[(4-aminophenyl)imino]cyclohexa-1,4-diene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c19-11-1-5-13(6-2-11)23-17-9-16(22)18(10-15(17)21)24-14-7-3-12(20)4-8-14/h1-10H,19-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJZEUXMWDXPAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C2C=C(C(=NC3=CC=C(C=C3)N)C=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044031 | |
Record name | Bandrowski's base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20048-27-5 | |
Record name | Bandrowski's base | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20048-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bandrowski's base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020048275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bandrowski's base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-(2,5-DIAMINO-2,5-CYCLOHEXADIENE-1,4-DIYLIDENE)BIS-1,4-BENZENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63ZRE89T3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bandrowski's base (BB)?
A1: this compound (BB) is a trimeric oxidation product of p-phenylenediamine (PPD). [, ] It is a complex organic molecule with a characteristic orange-red to purple color and a high molar extinction coefficient. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C18H18N6 and a molecular weight of 318.38 g/mol. []
Q3: How is this compound formed?
A3: BB is formed through the oxidation of p-phenylenediamine (PPD). This oxidation can occur through various pathways, including autoxidation in the presence of air, enzymatic oxidation by enzymes like laccase, or chemical oxidation using oxidizing agents like hydrogen peroxide. [, , ]
Q4: What is the structure of this compound?
A4: BB has a trimeric structure with a central cyclohexadiene ring linked to two p-phenylenediamine units via imine bonds. [, ] The molecule possesses a high degree of conjugation, contributing to its color. []
Q5: How does this compound interact with proteins?
A6: Research shows that BB primarily reacts with cysteine residues in peptides and proteins. [] This interaction is thought to be responsible for its allergenic properties, as it can form hapten-protein conjugates that trigger immune responses. [, ]
Q6: Is this compound the primary colorant in hair dyes containing p-phenylenediamine?
A7: Contrary to earlier assumptions, studies suggest that BB is not the main colorant in hair dyed with PPD. [] This conclusion is based on the low levels of BB detected in solvent extracts of dyed hair. []
Q7: Why is this compound considered a potent allergen?
A8: BB is classified as an extreme sensitizer, meaning it can readily trigger allergic contact dermatitis in susceptible individuals. [] This is attributed to its ability to bind to skin proteins, forming hapten-protein complexes recognized by the immune system as foreign. [, , ]
Q8: How does the sensitizing potency of this compound compare to p-phenylenediamine?
A9: BB is considered a more potent sensitizer than PPD. Studies using the murine local lymph node assay (LLNA) have shown that BB elicits sensitization at much lower concentrations than PPD. []
Q9: Can this compound elicit T-cell responses?
A11: Yes, BB can activate T-cells, particularly in individuals with PPD allergy. [] Studies have shown that T-cells from PPD-allergic patients proliferate when exposed to BB. [, ]
Q10: How is this compound detected and quantified?
A10: Several analytical techniques are used to identify and quantify BB, including:
- High-performance liquid chromatography (HPLC): This method is used to separate BB from other components in a mixture and quantify its concentration. [, ]
- Thin-layer chromatography (TLC): This technique is helpful for the qualitative analysis of BB and its separation from other compounds. []
- Mass spectrometry (MS): Often coupled with HPLC (HPLC-MS), this technique allows for the identification and structural characterization of BB and its derivatives. []
Q11: What in vitro models are used to study this compound's effects?
A11: Researchers use various in vitro models to investigate the immunological and toxicological effects of BB, including:
- Human Cell Line Activation Test (h-CLAT): This test employs human cell lines to assess the skin sensitization potential of chemicals, including BB. []
- Dendritic cell-T-cell co-culture: This model helps investigate the activation of T-cells by BB and the role of dendritic cells in the process. [, ]
- Keratinocyte-THP-1 cell co-culture: This model, employing human keratinocytes and THP-1 cells (a surrogate for dendritic cells), is used to assess the sensitizing potential of BB and other chemicals. [, ]
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